Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a naphthyridine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The naphthyridine moiety can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions . The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The naphthyridine moiety can intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Naphthyridine Derivatives: Compounds with the naphthyridine moiety also exhibit antimicrobial and anticancer properties.
Benzoate Esters: These compounds are commonly used in various industrial applications and have similar chemical reactivity.
Properties
IUPAC Name |
methyl 4-[[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-4-17-25-20(29-26-17)16-11-22-19-15(10-5-12(2)23-19)18(16)24-14-8-6-13(7-9-14)21(27)28-3/h5-11H,4H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQWKHPFQGISHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)OC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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